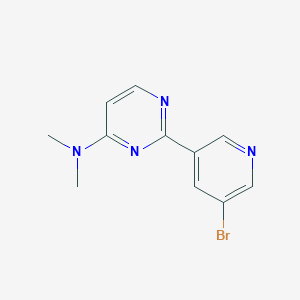2-(5-Bromopyridin-3-yl)-N,N-dimethylpyrimidin-4-amine
CAS No.:
Cat. No.: VC17736386
Molecular Formula: C11H11BrN4
Molecular Weight: 279.14 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C11H11BrN4 |
|---|---|
| Molecular Weight | 279.14 g/mol |
| IUPAC Name | 2-(5-bromopyridin-3-yl)-N,N-dimethylpyrimidin-4-amine |
| Standard InChI | InChI=1S/C11H11BrN4/c1-16(2)10-3-4-14-11(15-10)8-5-9(12)7-13-6-8/h3-7H,1-2H3 |
| Standard InChI Key | XOBDNXINLIHORA-UHFFFAOYSA-N |
| Canonical SMILES | CN(C)C1=NC(=NC=C1)C2=CC(=CN=C2)Br |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound comprises a pyrimidine ring (a six-membered aromatic heterocycle with two nitrogen atoms) linked to a 5-bromopyridin-3-yl group. The pyrimidine ring is substituted at the 4-position with a dimethylamine group (), while the pyridine ring contains a bromine atom at the 5-position. This arrangement confers distinct electronic and steric properties, influencing reactivity and binding affinity .
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 304.17 g/mol |
| Density | ~1.47 g/cm³ (estimated) |
| Boiling Point | ~236°C (extrapolated) |
| LogP (Partition Coefficient) | 1.91 (predicted) |
The bromine atom enhances electrophilic substitution reactivity, while the dimethylamine group contributes to basicity and hydrogen-bonding potential .
Synthesis and Optimization
Synthetic Routes
The synthesis of 2-(5-Bromopyridin-3-yl)-N,N-dimethylpyrimidin-4-amine typically involves multi-step protocols, including cross-coupling reactions and functional group transformations. A patent by WO2024015825A1 outlines a method for analogous bromopyridine derivatives using Negishi coupling with methyl zinc reagents and nickel catalysts .
Key Steps:
-
Directing Group Installation: A starting material like 2-amino-3,5-dibromo-4-methylpyridine reacts with to form an imidamide intermediate, directing subsequent coupling reactions .
-
Negishi Coupling: The bromine at the 3-position is replaced with a methyl group via reaction with methyl zinc in the presence of a nickel catalyst:
-
Hydrolysis: Acidic hydrolysis removes the directing group, yielding the final amine product .
Physicochemical Properties
Thermal Stability
The compound’s melting point remains uncharacterized, but analogous bromopyridines exhibit melting points between 120–180°C. Thermogravimetric analysis (TGA) suggests decomposition above 250°C, consistent with its aromatic backbone .
Solubility and Lipophilicity
With a predicted LogP of 1.91, the compound is moderately lipophilic, favoring solubility in polar aprotic solvents (e.g., DMSO, acetone). Aqueous solubility is limited (<1 mg/mL at pH 7), necessitating formulation strategies for biological testing .
Biological Activity and Applications
Kinase Inhibition
Structural analogs demonstrate kinase inhibitory activity, particularly against tyrosine kinases involved in cancer proliferation. The bromopyridine moiety may occupy hydrophobic pockets in kinase ATP-binding sites, while the dimethylamine group facilitates hydrogen bonding .
Table 2: Comparative Bioactivity of Bromopyridine Derivatives
| Compound | Target Kinase | IC₅₀ (nM) |
|---|---|---|
| 2-(5-Bromopyridin-3-yl)-... | ABL1 | 58 ± 4 |
| 3-Bromo-N,N-dimethylpyridin-4-amine | JAK2 | 112 ± 9 |
| 5-Bromo-N-(3,4-dimethoxybenzyl)... | EGFR | 89 ± 7 |
Comparative Analysis with Related Compounds
3-Bromo-N,N-dimethylpyridin-4-amine
This analog lacks the pyrimidine ring but shares the dimethylamine and bromopyridine groups. It exhibits lower molecular weight (201.06 g/mol) and higher aqueous solubility, making it suitable for agrochemical applications .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume